6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid
Description
6-Oxabicyclo[321]oct-3-en-1-amine;2,2,2-trifluoroacetic acid is a compound that combines a bicyclic amine structure with a trifluoroacetic acid moiety
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYQQCVNMXBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine typically starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this starting material is opened with amines to form amides, which are then reduced with lithium aluminium hydride to yield amino alcohols . The trifluoroacetic acid moiety can be introduced through subsequent reactions involving trifluoroacetic anhydride or trifluoroacetic acid under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminium hydride to form amino alcohols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions to convert amides to amino alcohols.
Trifluoroacetic Anhydride: Used to introduce the trifluoroacetic acid moiety.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Amino Alcohols: Formed from the reduction of amides.
Trifluoroacetates: Formed when the trifluoroacetic acid moiety is introduced.
Scientific Research Applications
Synthetic Routes
- Starting Material : 6-Oxabicyclo[3.2.1]oct-3-en-7-one
- Reagents :
- Lithium Aluminium Hydride for reduction
- Trifluoroacetic Anhydride for introducing the trifluoroacetic acid moiety
- Conditions : Optimized temperature, pressure, and solvent choice to maximize yield and purity.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its unique bicyclic structure allows for various functionalizations that can lead to novel compounds with specific properties.
Medicine
Research has indicated potential applications in drug development due to its structural features that may influence biological activity:
- Mechanism of Action : The compound interacts with molecular targets through its amine and trifluoroacetic acid groups, potentially modifying biological pathways.
- Case Studies : Investigations into its use as an anticancer agent have shown promising results in inhibiting tumor growth in various cancer cell lines .
Industrial Applications
In industrial chemistry, 6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid is utilized in the synthesis of materials with specific chemical properties tailored for particular applications.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine involves its interaction with molecular targets through its amine and trifluoroacetic acid groups. These interactions can lead to modifications in molecular pathways, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.1]octan-3-one: Similar bicyclic structure but with different functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with different substituents.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid is unique due to the presence of both an oxabicyclic structure and a trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
6-Oxabicyclo[3.2.1]oct-3-en-1-amine; 2,2,2-trifluoroacetic acid is a compound of interest due to its unique bicyclic structure and potential biological activities. This article examines its biological activity based on diverse research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₃N₁O₁ |
| Molecular Weight | 179.15 g/mol |
| CAS Number | 279-87-8 |
| Density | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds, including those similar to 6-Oxabicyclo[3.2.1]oct-3-en-1-amine, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain bicyclic amines can inhibit the growth of various bacterial strains, including Helicobacter pylori and other pathogens . The trifluoroacetic acid moiety may enhance these properties by increasing the compound's lipophilicity, facilitating better membrane penetration.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related bicyclic compounds against different human tumor cell lines. One study showed that specific derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a potential for targeted cancer therapies . The relationship between structural modifications and biological activity was explored, revealing that certain substitutions could significantly enhance cytotoxic effects.
The mechanism by which 6-Oxabicyclo[3.2.1]oct-3-en-1-amine exerts its biological effects is believed to involve interference with cellular processes such as enzyme inhibition and disruption of cellular membranes. For example, some bicyclic amines have been shown to inhibit urease activity, an important factor in the pathogenicity of H. pylori .
Case Study 1: Antimicrobial Efficacy
A study published in the Canadian Journal of Chemistry evaluated the antimicrobial efficacy of various bicyclic compounds against H. pylori. The results indicated that certain derivatives exhibited comparable activity to standard treatments like metronidazole, suggesting their potential as alternative therapeutic agents .
Case Study 2: Cytotoxicity in Tumor Cells
In another investigation, derivatives of bicyclic compounds were tested against four human tumor cell lines. The study found that some compounds showed selective cytotoxicity with IC50 values ranging from 10 to 50 µM, highlighting their potential for development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing the bicyclic amine component (6-Oxabicyclo[3.2.1]oct-3-en-1-amine)?
- Methodological Answer : The bicyclic amine scaffold can be synthesized via asymmetric cycloaddition or desymmetrization protocols. For example, enantioselective cycloaddition of oxabicyclic precursors (e.g., 8-Oxabicyclo[3.2.1]oct-6-en-3-ones) with chiral catalysts can yield stereochemically defined intermediates. These scaffolds are critical for constructing polyoxygenated building blocks in natural product synthesis .
Q. How does the presence of 2,2,2-trifluoroacetic acid (TFA) influence purification protocols for this compound?
- Methodological Answer : TFA’s volatility (bp ~72°C) allows its removal via rotary evaporation under reduced pressure. However, residual TFA may interfere with NMR analysis due to its strong singlet (~δ 11.5 ppm in H NMR) and splitting effects in C NMR. To mitigate this, lyophilization or repeated azeotropic drying with toluene is recommended .
Q. What analytical techniques are suitable for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve overlapping signals. TFA’s acidic protons may require suppression techniques (e.g., presaturation) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight, while tandem MS (MS/MS) elucidates fragmentation patterns of the bicyclic amine-TFA salt .
Advanced Research Questions
Q. How can enantioselective synthesis of the bicyclic amine be optimized to achieve >95% ee?
- Methodological Answer : Asymmetric desymmetrization of meso-oxabicyclic intermediates using chiral organocatalysts (e.g., thiourea-based catalysts) or transition-metal complexes (e.g., Ru-BINAP) can enhance enantiomeric excess (ee). Reaction parameters (temperature, solvent polarity) must be systematically varied to minimize racemization .
Q. What mechanistic insights explain TFA’s role as a catalyst in reactions involving this compound?
- Methodological Answer : TFA’s strong acidity (pKa ~0.23) facilitates protonation of carbonyl groups, enhancing electrophilicity in ester cleavage or peptide coupling. The electron-withdrawing CF3 group stabilizes transition states, as evidenced by kinetic isotopic studies and computational modeling (DFT) .
Q. How can contradictory NMR data arising from TFA adducts be resolved?
- Methodological Answer :
- Solvent Selection : Use TFA-d1 for deuterated solvent compatibility to avoid signal overlap.
- Decoupling Techniques : Apply F decoupling to suppress splitting from trifluoromethyl groups.
- Alternative Acids : Replace TFA with non-fluorinated acids (e.g., HCl) during salt formation to simplify spectra, though this may alter solubility .
Q. What strategies address the hydrolytic instability of the oxabicyclic ring under acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
